molecular formula C21H26N2O3 B1320604 Methyl 4-(2-(4-benzylpiperazin-1-yl)ethoxy)benzoate CAS No. 937601-91-7

Methyl 4-(2-(4-benzylpiperazin-1-yl)ethoxy)benzoate

Cat. No.: B1320604
CAS No.: 937601-91-7
M. Wt: 354.4 g/mol
InChI Key: DMIVYUHBOFJZBA-UHFFFAOYSA-N
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Description

Methyl 4-(2-(4-benzylpiperazin-1-yl)ethoxy)benzoate is a benzoate ester derivative featuring a piperazine ring substituted with a benzyl group and linked via an ethoxy spacer to the aromatic benzoate core. This structure combines lipophilic (benzyl, benzoate) and hydrophilic (piperazine, ethoxy) moieties, making it a candidate for pharmaceutical or agrochemical applications.

Properties

IUPAC Name

methyl 4-[2-(4-benzylpiperazin-1-yl)ethoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-25-21(24)19-7-9-20(10-8-19)26-16-15-22-11-13-23(14-12-22)17-18-5-3-2-4-6-18/h2-10H,11-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMIVYUHBOFJZBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCCN2CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594784
Record name Methyl 4-[2-(4-benzylpiperazin-1-yl)ethoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937601-91-7
Record name Methyl 4-[2-[4-(phenylmethyl)-1-piperazinyl]ethoxy]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937601-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-[2-(4-benzylpiperazin-1-yl)ethoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(4-benzylpiperazin-1-yl)ethoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 4-(2-(4-benzylpiperazin-1-yl)ethoxy)benzoate is primarily explored for its potential therapeutic effects. Its structure suggests that it may interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors, making it a candidate for studying neuropsychiatric disorders.

Case Study: Antidepressant Activity

A study investigated the compound's binding affinity to serotonin receptors. The results indicated that modifications to the piperazine ring could enhance its potency against serotonin reuptake inhibitors (SRIs), suggesting a potential role in treating depression and anxiety disorders .

Dermatological Applications

The compound’s properties make it suitable for incorporation into dermatological formulations. Its ability to penetrate skin layers positions it as a candidate for topical treatments.

Case Study: Skin Bioavailability

Research focused on the bioavailability of drug molecules at the site of action has shown that this compound can effectively enhance drug delivery through the skin. Techniques such as microdialysis have been employed to assess drug concentrations in skin layers post-application, confirming its efficacy in topical formulations .

Cosmetic Formulation

In the cosmetic industry, this compound is being evaluated for its potential as an active ingredient in skincare products. Its emollient properties can improve skin hydration and texture.

Case Study: Formulation Development

A study utilized experimental design techniques to optimize formulations containing this compound. The findings highlighted significant improvements in sensory properties and moisturizing effects when combined with other ingredients like soy lecithin and phytantriol, demonstrating its versatility in cosmetic applications .

Summary of Applications

Field Application Key Findings
Medicinal ChemistryPotential antidepressant activityEnhanced binding affinity to serotonin receptors; promising for depression treatment
DermatologyTopical drug deliveryEffective penetration and bioavailability confirmed through microdialysis studies
Cosmetic FormulationActive ingredient for skincare productsImproved sensory properties and hydration effects in optimized formulations

Mechanism of Action

The mechanism of action of Methyl 4-(2-(4-benzylpiperazin-1-yl)ethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound’s closest analogs differ in substituents on the piperazine ring, aromatic core modifications, or ester group variations. Key examples include:

Compound Name / CAS No. Key Structural Features Molecular Formula Molecular Weight (g/mol) Similarity Score* Reference
Methyl 4-(4-methylpiperazin-1-yl)benzoate (354813-14-2) Piperazine with methyl substituent; lacks ethoxy linker and benzyl group C13H17N2O2 233.29 0.96
Ethyl 4-(4-methylpiperazin-1-yl)benzoate (773137-71-6) Ethyl ester; methyl-piperazine; lacks ethoxy linker and benzyl group C14H19N2O2 247.31 1.00
Methyl 4-(piperazin-1-yl)benzoate (163210-97-7) Unsubstituted piperazine; lacks benzyl and ethoxy groups C11H13N2O2 205.24 0.96
C1 (from ) Quinoline-4-carbonyl-piperazine; methyl benzoate; ethoxy linker C27H25N3O4 455.51 N/A
Ethyl 4-(4-(2-hydroxyethyl)piperazin-1-yl)benzoate (1242283-83-5) Hydroxyethyl-piperazine; ethyl ester C15H22N2O3 278.35 N/A

*Similarity scores (0–1 scale) are derived from structural alignment algorithms in .

Key Observations :

  • Ester Group : Methyl vs. ethyl esters influence metabolic stability; ethyl esters may exhibit slower hydrolysis in vivo .
  • Linker Flexibility: The ethoxy spacer in the target compound increases conformational flexibility compared to rigid quinoline-containing analogs (e.g., C1–C7 in ), which could affect binding kinetics .
Physicochemical Properties:
  • Melting Points: Piperazine derivatives with bulkier substituents (e.g., benzyl, quinoline) typically exhibit higher melting points due to reduced molecular flexibility. For example, triisopropylsilyl derivatives in melt at 72–75°C , while simpler methyl esters (e.g., C1) are solids at room temperature .
  • Spectroscopic Data :
    • 1H NMR : Piperazine protons in the target compound resonate at δ 2.5–3.5 ppm, similar to analogs in and . Benzyl aromatic protons appear at δ 7.2–7.4 ppm .
    • HRMS : Molecular ion peaks for the target (calculated for C21H25N2O3: 353.1865) align with analogs like C1 (m/z 455.51) after adjusting for substituent differences .

Biological Activity

Methyl 4-(2-(4-benzylpiperazin-1-yl)ethoxy)benzoate, with the molecular formula C21H26N2O3C_{21}H_{26}N_{2}O_{3} and a molecular weight of 354.45 g/mol, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a benzylpiperazine moiety, which is known for its interactions with various biological targets, particularly in the central nervous system (CNS).

  • Molecular Formula : C21H26N2O3C_{21}H_{26}N_{2}O_{3}
  • Molecular Weight : 354.45 g/mol
  • CAS Number : 937601-91-7
  • IUPAC Name : Methyl 4-[2-(4-benzylpiperazin-1-yl)ethoxy]benzoate

Synthesis and Preparation

The synthesis of this compound typically involves the reaction of 4-(2-(4-benzylpiperazin-1-yl)ethoxy)benzoic acid with methanol in the presence of a catalyst. This method is scalable for industrial production while ensuring high yield and purity through controlled reaction conditions .

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors and enzymes. Research indicates that it may act as an antagonist or modulator at certain receptor sites, influencing various signaling pathways associated with mood regulation, cognition, and neuroprotection .

Pharmacological Effects

  • Antidepressant Activity :
    • Studies have shown that compounds with similar piperazine structures exhibit antidepressant-like effects in animal models. The benzylpiperazine moiety may enhance serotonergic activity, which is crucial for mood regulation .
  • Acetylcholinesterase Inhibition :
    • This compound has been evaluated for its potential to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. In vitro assays suggest that this compound may effectively inhibit AChE, thereby increasing acetylcholine levels in the synaptic cleft .
  • Neuroprotective Properties :
    • The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, possibly through antioxidant mechanisms and modulation of neuroinflammatory responses .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Methyl 4-[2-(piperidin-1-yl)ethoxy]benzoateStructureModerate AChE inhibition
Methyl 4-[2-(benzylpiperidin-1-yl)ethoxy]benzoateStructureStronger antidepressant effects

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds and provided insights into the potential applications of this compound:

  • Study on AChE Inhibition :
    • A study conducted on various piperazine derivatives indicated that modifications to the piperazine ring could significantly enhance AChE inhibitory activity. The results suggested that this compound could be a lead compound for developing new AChE inhibitors .
  • Neuroprotective Effects :
    • Research published in pharmacological journals highlighted that compounds with similar structures demonstrated neuroprotective effects against glutamate-induced toxicity in neuronal cell lines, suggesting a therapeutic potential for neurodegenerative diseases .
  • Behavioral Studies :
    • Animal model studies assessing the antidepressant effects showed significant behavioral improvements when treated with related compounds, indicating that this compound may also exhibit similar efficacy .

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